molecular formula C13H13BrN2O2 B14612337 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 57042-61-2

4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide

Cat. No.: B14612337
CAS No.: 57042-61-2
M. Wt: 309.16 g/mol
InChI Key: CGNJLQULNQZJRB-UHFFFAOYSA-M
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Description

4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a nitrophenylmethyl group, along with a bromide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The pyridinium ring can be reduced to a piperidine ring.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-Methyl-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.

    Reduction: The major product is 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine.

    Substitution: The major products depend on the nucleophile used, such as 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium azide or 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium cyanide.

Scientific Research Applications

4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyridinium ring.

    4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide: Similar structure but with a different substituent on the pyridinium ring.

Uniqueness

4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

57042-61-2

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

4-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide

InChI

InChI=1S/C13H13N2O2.BrH/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

CGNJLQULNQZJRB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-]

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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